N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide
Description
- Reactants: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl] intermediate, acetic anhydride
- Conditions: Reflux in acetic acid
- Product: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Properties
IUPAC Name |
N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10(17)15-12-9-14-6-5-11(12)13(18)16-7-3-2-4-8-16/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBGKYSEULXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)C(=O)N2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the dihydropyridine intermediate, which is then coupled with a pyridine derivative
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Preparation of 3,6-dihydro-2H-pyridine-1-carbonyl intermediate
- Reactants: Pyridine-3-carboxylic acid, ethyl acetoacetate
- Conditions: Reflux in ethanol with a catalytic amount of piperidine
- Product: 3,6-dihydro-2H-pyridine-1-carbonyl compound
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Coupling with pyridine derivative
- Reactants: 3,6-dihydro-2H-pyridine-1-carbonyl compound, 4-bromopyridine
- Conditions: Palladium-catalyzed cross-coupling reaction in the presence of a base such as potassium carbonate
- Product: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl] intermediate
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives
Reduction: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]ethanol
Substitution: this compound derivatives with various substituents
Scientific Research Applications
N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]benzamide
- N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]methylamide
Comparison
Compared to similar compounds, N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide is unique due to its specific acetamide group, which can influence its chemical reactivity and biological activity. The presence of the acetamide group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
